molecular formula C15H10N2O4 B3049573 2-(3-Nitrobenzyl)isoindoline-1,3-dione CAS No. 21081-63-0

2-(3-Nitrobenzyl)isoindoline-1,3-dione

Cat. No.: B3049573
CAS No.: 21081-63-0
M. Wt: 282.25 g/mol
InChI Key: SIMHDCASOMEHDY-UHFFFAOYSA-N
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Description

2-(3-Nitrobenzyl)isoindoline-1,3-dione is a chemical compound characterized by the presence of an isoindoline-1,3-dione core structure substituted with a 3-nitrobenzyl group

Mechanism of Action

Target of Action

Isoindoline-1,3-dione derivatives have been associated with a wide array of bioactive molecules and have potential use in diverse fields such as pharmaceutical synthesis . They have shown potential as therapeutic agents . Some isoindoline-1,3-dione derivatives have shown antiseizure activity .

Mode of Action

Some isoindoline-1,3-dione derivatives have been found to interact with the human dopamine receptor d2 . They have been shown to have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .

Biochemical Pathways

Isoindoline-1,3-dione derivatives have been associated with various neurological systems such as gabaergic, glutamatergic (nmda and ampa receptors), and also ion channels (calcium, sodium, potassium, and chloride channels) in the pathophysiology of epilepsy .

Pharmacokinetics

Some isoindoline-1,3-dione derivatives were tested in silico on the human dopamine receptor d2 to predict their affinities and some pharmacokinetic parameters .

Result of Action

Some isoindoline-1,3-dione derivatives have shown antiseizure activity and analgesic activity . For example, one compound exhibited the anticonvulsant activity at a certain dose in a maximal electroshock (MES) model .

Action Environment

The synthesis of isoindoline-1,3-dione derivatives has been performed under various conditions , suggesting that the environment could potentially influence the properties of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrobenzyl)isoindoline-1,3-dione typically involves the condensation reaction of phthalic anhydride with 3-nitrobenzylamine. The reaction is carried out in a suitable solvent, such as toluene, under reflux conditions for several hours. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrobenzyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Nitrobenzyl)isoindoline-1,3-dione
  • 2-(4-Nitrobenzyl)isoindoline-1,3-dione
  • 2-(3-Aminobenzyl)isoindoline-1,3-dione

Uniqueness

2-(3-Nitrobenzyl)isoindoline-1,3-dione is unique due to the specific positioning of the nitro group on the benzyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications .

Properties

IUPAC Name

2-[(3-nitrophenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-14-12-6-1-2-7-13(12)15(19)16(14)9-10-4-3-5-11(8-10)17(20)21/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMHDCASOMEHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30309538
Record name MS-1845
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21081-63-0
Record name NSC212262
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212262
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MS-1845
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Nitrobenzylbromide is derived from nitrobenzaldehyde, which is then reacted with potassium phthalimide to obtain N-(m-nitrobenzyl)-phthalimide, and m-aminobenzylamine is produced with an yield of about 20% by a two-step reduction reaction (N. Kornblum et al, J. Am. Chem. Soc., 71, 2137 (1949)).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A process wherein from m-nitrobenzaldehyde is derived nitrobenzylbromide, which is then reacted with potassium phthalimide to obtain N-(m-nitrobenzyl)-phthalimide which is then subjected to a two-stage reduction to obtain m-aminobenzylamine (yield: Ca. 20%) (N. Kornblum et al., J.Am. Chem. Co., 71, 2137(1949)).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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